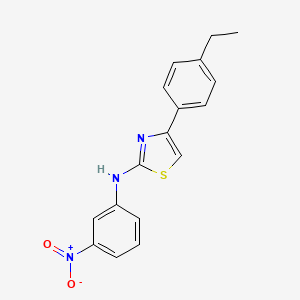![molecular formula C15H13N3O2 B5745060 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)
3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
描述
3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as OPA-15406, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. OPA-15406 is a heterocyclic compound with a pyridine ring and an oxadiazole ring, and it has been synthesized using different methods.
科学研究应用
3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to modulate the activity of ion channels in the brain, which can lead to the development of new drugs for neurological disorders. In cancer research, 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to inhibit the growth of cancer cells, and it has the potential to be developed as a new cancer therapy. In drug discovery, 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood, but it has been shown to modulate the activity of ion channels in the brain. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception, and the acid-sensing ion channel 3 (ASIC3), which is involved in sensory perception. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has also been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in pain perception.
Biochemical and Physiological Effects:
3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have several biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the reduction of pain perception. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to activate TRPV1 and ASIC3 channels, which can lead to the release of neurotransmitters and the modulation of synaptic transmission. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has also been shown to inhibit the activity of Nav1.7 channels, which can reduce the perception of pain. In cancer cells, 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to inhibit the growth and proliferation of cancer cells, which can lead to cell death.
实验室实验的优点和局限性
3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several advantages for lab experiments, including its high potency, selectivity, and specificity for ion channels. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have a high affinity for TRPV1, ASIC3, and Nav1.7 channels, which makes it a useful tool for studying the function of these channels. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine also has limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
未来方向
3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several potential future directions, including the development of new drugs for neurological disorders, the development of new cancer therapies, and the discovery of new ion channels. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be used as a lead compound to develop new drugs with improved efficacy and safety profiles. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can also be used as a tool to discover new ion channels and to study their function. In cancer research, 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be developed as a new cancer therapy to inhibit the growth and proliferation of cancer cells. The future directions of 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine are promising, and further research is needed to fully understand its potential applications.
Conclusion:
3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has potential applications in various scientific research fields. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to modulate the activity of ion channels in the brain, inhibit the growth of cancer cells, and reduce pain perception. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several advantages for lab experiments, including its high potency, selectivity, and specificity for ion channels. 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine also has limitations for lab experiments, including its limited solubility in water and potential toxicity at high concentrations. The future directions of 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine are promising, and further research is needed to fully understand its potential applications.
合成方法
3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been synthesized using different methods, including the reaction of 2-methylphenol with 5-bromo-1,2,4-oxadiazole in the presence of a base, and the reaction of 2-methylphenol with 5-chloro-1,2,4-oxadiazole in the presence of a base. The synthesis of 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a multi-step process that involves several chemical reactions, and it requires expertise in organic chemistry.
属性
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-5-2-3-7-13(11)19-10-14-17-15(18-20-14)12-6-4-8-16-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSZMQJNKGSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322763 | |
| Record name | 5-[(2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
421581-78-4 | |
| Record name | 5-[(2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-isopropylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5744983.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5744984.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5744990.png)
![N-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5744998.png)

![methyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5745012.png)
![3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
![1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5745031.png)

![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)